Bienvenue dans la boutique en ligne BenchChem!

Nicotine, 6-methyl-

nAChR Pharmacology Receptor Binding Agonist Potency

Procure (S)-6-Methylnicotine (CAS 13270-56-9) for your research needs. This compound offers a 10.5-fold higher binding affinity at human α4β2 nAChRs and undergoes primary N-oxidation, setting it apart from standard nicotine for specialized in vitro and in vivo toxicological studies.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 13270-56-9
Cat. No. B104454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotine, 6-methyl-
CAS13270-56-9
Synonyms6-Methylnicotine;  (S)-2-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine; _x000B_(S)-6-Methylnicotine;  6-Methylnicotine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2CCCN2C
InChIInChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3/t11-/m0/s1
InChIKeySWNIAVIKMKSDBJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylnicotine (CAS 13270-56-9): A Methylated Nicotine Analog with Quantifiable Differentiation for Scientific Procurement


6-Methylnicotine (6-MN), specifically the (S)-enantiomer (CAS 13270-56-9), is a methylated derivative of nicotine featuring an additional methyl group at the 6-position of the pyridine ring [1]. This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs) and has been identified as a naturally occurring, though trace, tobacco alkaloid [2]. Its synthetic form is increasingly utilized in e-cigarette liquids and oral pouches marketed as nicotine alternatives, often under trade names like Metatine and Nixodine-S [3].

Why Nicotine Cannot Be Simply Substituted with 6-Methylnicotine: A Data-Driven Rationale for Procurement Decisions


Despite its structural similarity to nicotine, 6-MN exhibits quantifiable differences in key pharmacological and toxicological parameters that preclude simple substitution. These differences include enhanced potency at nAChRs [1], divergent metabolic pathways dominated by N-oxidation rather than C-oxidation [2], and distinct toxicological signatures in vitro and in vivo [3]. For researchers, regulators, and product developers, assuming functional equivalence with nicotine is scientifically unsupported and can lead to invalid experimental outcomes or regulatory non-compliance. The evidence below establishes where 6-MN diverges meaningfully from nicotine and other analogs.

Quantitative Differentiation Evidence for 6-Methylnicotine (CAS 13270-56-9) Against Nicotine and Other Analogs


Enhanced α4β2 nAChR Binding Affinity: Ki = 12 nM for 6-MN vs. Ki = 1.26 nM for Nicotine

6-Methylnicotine demonstrates a 10.5-fold higher binding affinity for the human α4β2 nicotinic acetylcholine receptor (nAChR) compared to nicotine. In a radioligand displacement assay using [³H]nicotine in human SH-EP1 cells, 6-MN exhibited a Ki of 12 nM [1], whereas nicotine under comparable conditions showed a Ki of 1.26 nM .

nAChR Pharmacology Receptor Binding Agonist Potency

Functional Agonist Activity at α4β2 nAChR: EC50 = 170 nM for 6-MN

6-Methylnicotine acts as a potent agonist at human α4β2 nAChRs, with an EC50 of 170 nM in a calcium flux assay [1]. While direct functional comparator data for nicotine in the same assay system is not available in this source, this EC50 value is consistent with its high binding affinity and supports its classification as a high-potency nAChR ligand.

nAChR Function Calcium Flux Agonist Efficacy

More Potent Vasoactivity in Murine Blood Vessels: EC50 = 0.9 µM for 6-MN vs. 2.7 µM for Nicotine

In isolated murine superior mesenteric artery (SMA), (S)-6-MN induced a concentration-dependent relaxation with an EC50 of 0.9 ± 0.4 µM, which is 3-fold more potent than (S)-nicotine (EC50 = 2.7 ± 0.1 µM) [1]. Furthermore, pre-incubation of aortic rings with 300 mM (S)-6-MN significantly impaired acetylcholine-induced relaxation (-69.2% vs. Control -86.3%), while (S)-nicotine did not alter relaxation (-77.9% vs. Control), indicating differential induction of endothelial dysfunction [1].

Cardiovascular Toxicology Vascular Biology Endothelial Function

Increased Cytotoxicity and ROS Generation in Human Bronchial Epithelial Cells

In human bronchial epithelial cells (HBEC3-KT), exposure to 6-MN-containing e-liquids resulted in significantly higher cytotoxicity and intracellular reactive oxygen species (ROS) induction in a dose-specific manner compared to nicotine-containing e-liquids [1]. Thermal degradation of 6-MN in e-liquids generated more ROS in aerosols than nicotine [1]. Additionally, pure 6-MN compound transiently increased metabolic activity at all tested doses compared to nicotine [1].

Pulmonary Toxicology Oxidative Stress Inhalation Safety

Divergent Metabolic Pathway: Predominant N-Oxidation in 6-MN vs. C-Oxidation (CYP2A6-Dependent) in Nicotine

In mice exposed to 6-MN (intraperitoneal or inhalation) and humans using SPREE BAR products, 6-MN metabolism is dominated by N-oxidation (likely FMO3-mediated), whereas nicotine metabolism is primarily via C-oxidation (CYP2A6-dependent) [1]. Nine oxidized metabolites were identified in mouse urine, each corresponding to a known nicotine metabolite but with increased mass (+14 Da) [1]. The primary human urinary biomarkers identified were 6-methylcotinine, 6-methyl-3'-hydroxycotinine, and 6-methylcotinine-N-oxide [1].

Drug Metabolism Biomarker Discovery Pharmacokinetics

Differential Gene Expression in 3D Human Respiratory Model: Altered DNA Damage, Inflammation, and Cancer Markers

In a 3D EpiAirway tissue model exposed to aerosols from nicotine or 6-MN-containing e-liquids, RT-qPCR analyses revealed differential effects on transcripts associated with DNA damage (53BP1, ATR), inflammation (NF-κB1), and cancer (MYCBP) [1]. Both aerosols induced epithelial remodeling, including increased epithelial thickness, decreased E-cadherin, goblet cell hypertrophy, and reduced Occludin [1].

Airway Toxicology Transcriptomics Epithelial Remodeling

Application Scenarios for 6-Methylnicotine (CAS 13270-56-9) Based on Verified Differentiation Evidence


Preclinical Pharmacology: High-Potency nAChR Agonist for Studying Receptor Subtype Function

Given its 10.5-fold higher binding affinity (Ki = 12 nM) and functional agonist activity (EC50 = 170 nM) at human α4β2 nAChRs, 6-MN is a superior tool compound for probing α4β2 receptor pharmacology in vitro and in vivo [1]. Researchers investigating nicotinic receptor-mediated signaling, addiction mechanisms, or cognitive effects can utilize 6-MN to achieve robust receptor activation at lower concentrations, minimizing off-target effects associated with higher doses of nicotine [1].

Cardiovascular Toxicology: A More Potent Vasoactive Agent for Endothelial Dysfunction Studies

The 3-fold higher vasoactive potency (EC50 = 0.9 µM) and distinct induction of endothelial dysfunction compared to nicotine make 6-MN a valuable positive control or model compound for studying vascular toxicity [2]. It can be employed in isolated vessel preparations or in vivo models to investigate mechanisms of nicotine analog-induced cardiovascular impairment and to screen for protective interventions [2].

Pulmonary and Inhalation Toxicology: A Differentiated Toxicant for Airway Injury and Oxidative Stress Models

6-MN's capacity to generate elevated ROS in aerosols and induce higher cytotoxicity in human bronchial epithelial cells positions it as a more potent pulmonary toxicant for mechanistic studies [3]. It can be used to model oxidative stress-driven airway injury, epithelial barrier disruption, and inflammatory responses, serving as a benchmark for assessing the relative safety of emerging nicotine analogs [3].

Metabolism and Biomarker Development: A Probe for FMO3-Mediated N-Oxidation Pathways

The divergent metabolic fate of 6-MN, which is primarily N-oxidized rather than C-oxidized, makes it a unique substrate for studying flavin-containing monooxygenase (FMO3) activity in vitro and in vivo [4]. The identified urinary metabolites (6-methylcotinine, 6-methyl-3'-hydroxycotinine, 6-methylcotinine-N-oxide) can be leveraged as specific biomarkers of 6-MN exposure in human biomonitoring studies, enabling accurate assessment of population-level use of 6-MN-containing products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicotine, 6-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.